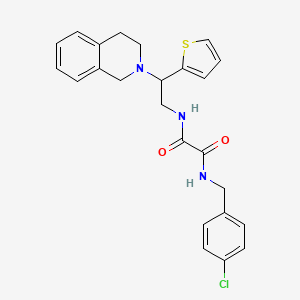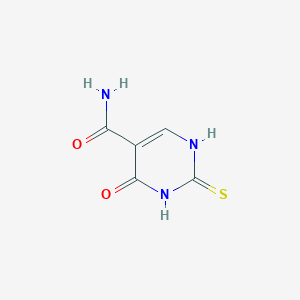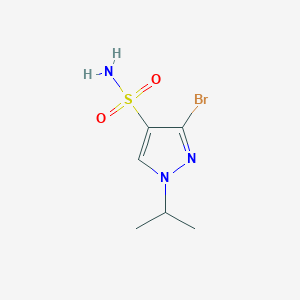![molecular formula C18H13Cl2N3OS B2579687 3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392253-42-8](/img/structure/B2579687.png)
3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and potential therapeutic benefits, which have been extensively studied in recent years.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research often focuses on synthesizing novel compounds and characterizing their molecular structures through techniques like X-ray crystallography, NMR, FT-IR, and mass spectrometry. These studies provide foundational knowledge on the physical and chemical properties of these compounds, essential for further application developments. For instance, studies on pyrazole derivatives have detailed their synthesis and structural elucidation, laying the groundwork for potential applications in various fields (Kumara et al., 2018).
Molecular Interactions
Understanding the molecular interactions of these compounds with biological targets or within materials science contexts is another area of focus. This includes investigations into how these compounds bind to receptors, their potential as ligands in metal complexes, and their incorporation into larger molecular frameworks for specific functionalities. Studies on antagonist interactions with cannabinoid receptors offer insights into the bioactive potential of structurally related compounds (Shim et al., 2002).
Biological Activities
Although excluded from the current inquiry, it's worth noting that similar compounds often undergo evaluation for their biological activities, including antimicrobial, anticancer, and other pharmacological effects. This research is crucial for identifying potential therapeutic applications of new compounds. While direct information on the specified compound's biological activities is not discussed, analogous compounds have been explored for their potential in treating various diseases, indicating a possible area of interest for future studies.
Material Science Applications
Pyrazole and benzamide derivatives have also found applications in material science, including the development of novel polymers, sensors, and electronic materials. Their unique chemical structures lend themselves to various functionalities, such as fluorescence, conductivity, and thermal stability, which are desirable in advanced materials research. For instance, polyamides containing pyrazoline moieties have been studied for their solubility, fusibility, and potential in heat-resistant resin applications (Mikroyannidis, 1997).
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is suggested that strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme could play a role .
Biochemical Pathways
Similar compounds such as pyrazoles have been associated with a variety of biological and pharmacological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Result of Action
It is suggested that the compound may have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds
Propiedades
IUPAC Name |
3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-12-4-6-14(7-5-12)23-17(15-9-25-10-16(15)22-23)21-18(24)11-2-1-3-13(20)8-11/h1-8H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUNYRLOIAQZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2579612.png)


![4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2579620.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2579621.png)

![methyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2579623.png)
![methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2579624.png)
![6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione](/img/structure/B2579627.png)